Moexipril Diketopiperazine
Descripción general
Descripción
Moexipril related compound B is a bioactive chemical.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound and its derivatives are involved in novel synthetic methods for constructing tetrahydroisoquinoline rings. This is beneficial in synthesizing complex molecules like saframycins, which have potential medicinal applications. A relevant synthesis method was demonstrated by Wo Chi and Cl Hong (1990), where similar compounds were synthesized through an amido iminium ion cyclization reaction (Wo Chi & Cl Hong, 1990).
Anticancer Potential
- Compounds structurally similar to the one have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity. For instance, studies by Alexander L. Ruchelman et al. (2004) and D Strumberg et al. (1999) found that specific analogues with similar structures exhibited significant cytotoxicity in human cancer cell cultures and against topoisomerase 1 (Ruchelman et al., 2004); (Strumberg et al., 1999).
Synthesis of Heterocyclic Systems
- The compound's framework is useful in the synthesis of various heterocyclic systems. This includes the synthesis of derivatives like indenoisoquinolines, which have been evaluated for their cytotoxicity and activity against topoisomerase 1, a key enzyme involved in DNA replication (Strumberg et al., 1999).
Molecular Structure and Properties
- Studies on the molecular structure and properties of compounds with a similar chemical framework have been conducted, providing insights into the potential applications in medicinal chemistry. For example, research by R. Okmanov et al. (2019) on a related compound helped in understanding the molecular conformation and bonding characteristics, which are crucial for designing drugs with specific properties (Okmanov et al., 2019).
Mecanismo De Acción
Target of Action
PD-114009, also known as Moexipril Diketopiperazine, primarily targets the programmed death receptor-1 (PD-1) on T-cells . PD-1 is a key regulatory physiological immune checkpoint that maintains self-tolerance in the organism by regulating the degree of activation of T and B cells .
Mode of Action
PD-114009 interacts with its target, PD-1, by binding to it and preventing its known ligands, PD-L1 and PD-L2, from inhibiting the action of T-cells . This restores a patient’s tumor-specific T-cell response .
Biochemical Pathways
The PD-1/PD-L1 inhibitory pathway is a key biochemical pathway affected by PD-114009 . This pathway is used by tumor cells to evade the immune system. By blocking this pathway, PD-114009 restores the immune response, allowing T-cells to attack tumors .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the adme (absorption, distribution, metabolism, and excretion) properties of a drug, which impact its bioavailability .
Result of Action
The result of PD-114009’s action is the restoration of the patient’s tumor-specific T-cell response . By blocking the interaction between PD-1 and its ligands, PD-114009 prevents the inhibition of T-cells, allowing them to attack tumor cells .
Propiedades
IUPAC Name |
ethyl (2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3/t17-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPPDNXTLSUNRF-HSQYWUDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC(=C(C=C4C[C@H]3C2=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146037 | |
Record name | PD-114009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-51-3 | |
Record name | Moexipril related compound B [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-114009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-114009 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJ97G618S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.